tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate
Description
tert-Butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate (CAS: 1821824-72-9) is a bicyclic secondary amine derivative with a fused pyridine-oxazine scaffold. Its molecular formula is C₁₂H₂₂N₂O₃, with an average mass of 242.319 g/mol and a monoisotopic mass of 242.163043 Da . The compound features two defined stereocenters in the 4aS and 8aR configurations, contributing to its stereochemical complexity. It is commonly used as a synthetic intermediate in medicinal chemistry, particularly for developing protease inhibitors and chiral ligands . Analytical characterization methods include NMR, HPLC, and LC-MS, with detailed structural confirmation via ¹H/¹³C NMR chemical shifts and HRMS data .
Properties
IUPAC Name |
tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIQHJOQXQMMQ-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity through various studies and data analyses.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₂O₃
- Molecular Weight : 242.32 g/mol
- IUPAC Name : tert-butyl (4aS,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
The compound exhibits a bicyclic structure that includes nitrogen and oxygen atoms within its rings. The specific stereochemistry at positions 4a and 8a plays a crucial role in determining its biological activity.
Pharmacological Studies
Research indicates that compounds in the oxazine class can exhibit various biological activities. For instance:
- CNS Activity : A study on similar octahydropyrido oxazines revealed that they possess a depressant action on the central nervous system (CNS), quantifiable by reduced locomotor activity in mice . This suggests that this compound may also influence CNS functions.
- Binding Affinity Studies : Interaction studies indicate that oxazine derivatives can bind to various biological targets such as enzymes and receptors. Preliminary data suggest that this compound may interact with specific receptors or enzymes critical for therapeutic applications.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Methylpyrido[3',2':3'',4'']oxazine | Structure | Exhibits antimicrobial properties |
| 6-Amino-2-pyridone | Structure | Studied for neuroprotective effects |
| 1-Benzopyrido[3',2':3'',4'']oxazine | Structure | Known for antitumor activity |
This table illustrates how structural variations influence biological activity and chemical properties among similar compounds.
Case Studies
A notable case study involved the synthesis and evaluation of various substituted octahydropyrido oxazines. These studies highlighted the potential for developing new pharmacological agents based on the oxazine framework. The findings suggested that modifications at specific positions could enhance desired biological activities while minimizing side effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Ring System Variations :
- The target compound’s pyrido[4,3-b][1,4]oxazine core contrasts with the pyrrolo[3,4-b][1,4]oxazine in , which has a five-membered pyrrolidine ring instead of pyridine. This reduces steric hindrance and alters solubility .
- The benzo[b][1,4]oxazine derivative () replaces pyridine with a benzene ring, enhancing aromaticity and stability but reducing basicity .
Substituent Effects :
- The benzyl and ketone groups in the derivative from increase molecular weight (346.43 g/mol) and lipophilicity, making it more suited for blood-brain barrier penetration .
- The bromo substituent in introduces a heavy atom, favoring halogen bonding in enzyme inhibition .
Stereochemical Complexity :
- The target compound’s (4aS,8aR) configuration is critical for enantioselective binding in protease inhibition, whereas the rel-(4aR,8aR) isomer () shows distinct pharmacological profiles due to inverted stereochemistry .
Research and Commercial Considerations
- Analytical Characterization : The target compound’s purity (>97%) is verified via HPLC and LC-MS , with structural elucidation relying on ¹H NMR (δ 1.45 ppm for tert-butyl) and ¹³C NMR (δ 155 ppm for carbonyl) .
- Commercial Status : Discontinued availability () suggests challenges in large-scale synthesis or niche demand .
Q & A
Advanced Research Question
- LC-MS/MS monitoring : Detects trace impurities (e.g., de-Boc products or epimerized forms) during synthesis .
- Stress testing : Expose the compound to extreme pH, heat, or light to characterize degradation pathways .
- DoE (Design of Experiments) : Optimizes reaction parameters (e.g., catalyst loading, temperature) to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
